2,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide
Overview
Description
2,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a dimethoxyphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool compound in biological assays to study the effects of benzamide derivatives on various biological pathways
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 4-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
Uniqueness
2,4-Dichloro-N-(3,5-dimethoxyphenyl)benzamide is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-(3,5-dimethoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)13-4-3-9(16)5-14(13)17/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFWTHVOHZPUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237128 | |
Record name | Benzamide, 2,4-dichloro-N-(3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305834-39-3 | |
Record name | Benzamide, 2,4-dichloro-N-(3,5-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305834-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2,4-dichloro-N-(3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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